2,5-bis(4-formylphenyl)terephthalic acid

Catalog No.
S14180059
CAS No.
M.F
C22H14O6
M. Wt
374.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-bis(4-formylphenyl)terephthalic acid

Product Name

2,5-bis(4-formylphenyl)terephthalic acid

IUPAC Name

2,5-bis(4-formylphenyl)terephthalic acid

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C22H14O6/c23-11-13-1-5-15(6-2-13)17-9-20(22(27)28)18(10-19(17)21(25)26)16-7-3-14(12-24)4-8-16/h1-12H,(H,25,26)(H,27,28)

InChI Key

BNCRLOUOMWVMRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C(=O)O)C3=CC=C(C=C3)C=O)C(=O)O

2,5-bis(4-formylphenyl)terephthalic acid is a complex organic compound characterized by its multiple functional groups, specifically aldehyde and amine functionalities. With the molecular formula C24H20O6C_{24}H_{20}O_6 and a molecular weight of 420.42 g/mol, this compound features a terephthalic acid core substituted with bis(4-formylphenyl) groups. The presence of these functional groups enhances its reactivity and versatility in various chemical applications, particularly in materials science and medicinal chemistry.

The structure of 2,5-bis(4-formylphenyl)terephthalic acid includes two formyl groups attached to phenyl rings, which are further connected to the terephthalic backbone. This arrangement not only contributes to its chemical properties but also suggests potential applications in the synthesis of complex organic frameworks and as a building block for various materials.

The chemical reactivity of 2,5-bis(4-formylphenyl)terephthalic acid is primarily attributed to its aldehyde groups, which can undergo various reactions:

  • Condensation Reactions: The aldehyde groups can participate in condensation reactions to form larger oligomers or polymers, particularly useful in synthesizing covalent organic frameworks (COFs) and porous organic frameworks (POFs).
  • Reduction Reactions: The aldehyde functionalities can be reduced to alcohols or further oxidized to carboxylic acids under specific conditions.
  • Cross-Linking: The compound can serve as a cross-linker in polymer chemistry, enhancing the mechanical properties of materials by forming networks through covalent bonding with other monomers .

While specific biological activity data for 2,5-bis(4-formylphenyl)terephthalic acid is limited, compounds with similar structures often exhibit notable biological properties. For instance, derivatives of aromatic aldehydes have been studied for potential anti-cancer and anti-inflammatory activities. The unique structure of this compound suggests that it may interact with biological targets, potentially influencing cell signaling pathways or exhibiting cytotoxic effects against certain cancer cell lines.

The synthesis of 2,5-bis(4-formylphenyl)terephthalic acid typically involves multi-step organic synthesis techniques:

  • Starting Material Preparation: Terephthalic acid is often the starting material.
  • Formylation: Aldehyde groups are introduced through formylation reactions using reagents such as paraformaldehyde and suitable catalysts.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels necessary for further applications.

2,5-bis(4-formylphenyl)terephthalic acid has several potential applications:

  • Building Block for Organic Frameworks: Its ability to form covalent bonds makes it an ideal candidate for synthesizing COFs and POFs.
  • Fluorescent Materials: The electronic structure allows for light absorption and emission, making it suitable for applications in sensors and probes.
  • Polymer Chemistry: It can act as a cross-linker to enhance the properties of polymers used in various industrial applications .

Interaction studies involving 2,5-bis(4-formylphenyl)terephthalic acid are essential for understanding its potential biological effects. Research indicates that compounds with similar structural motifs can interact with cellular components, influencing processes such as apoptosis and cell proliferation. Ongoing studies aim to elucidate these interactions further, focusing on its potential therapeutic roles in treating diseases like cancer.

Several compounds share structural similarities with 2,5-bis(4-formylphenyl)terephthalic acid. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
2,5-Bis(diphenylamino)terephthalaldehydeC32H24N2O2C_{32}H_{24}N_2O_2Lacks formyl substitutions; used in organic electronics.
1,1':4',1''-Terphenyl-2',5'-dicarbaldehydeC30H22O2C_{30}H_{22}O_2Simpler structure; primarily used in synthetic chemistry.
4-[2,4,5-Tris(4-formylphenyl)phenyl]C27H22O3C_{27}H_{22}O_3Contains multiple formyl groups; studied for biological activity.

The uniqueness of 2,5-bis(4-formylphenyl)terephthalic acid lies in its complex structure featuring dual amine functionalities and multiple aldehyde groups that enhance its reactivity compared to simpler structures of similar compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

374.07903816 g/mol

Monoisotopic Mass

374.07903816 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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